(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
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Overview
Description
(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chemical compound with a unique structure that includes a cyanomethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with a cyanomethylating agent. One common method is the reaction of 1-methylpyrrolidine-2-carboxamide with cyanomethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The pyrrolidine ring provides structural stability and can interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: Lacks the methyl group, resulting in different reactivity and applications.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
(2R)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both a cyanomethyl group and a pyrrolidine ring. This combination of features makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXQIYAYXABQJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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